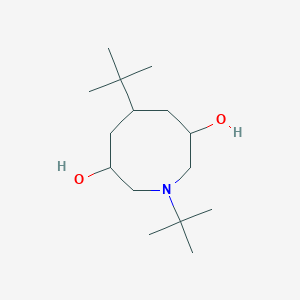![molecular formula C22H24O4 B5132072 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene, commonly known as DNPN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DNPN is a naphthalene derivative that has been synthesized through several methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
DNPN is a nitroxide spin label that interacts with the surrounding environment through dipolar and exchange interactions. The dipolar interaction arises from the interaction between the unpaired electron of the nitroxide group and the surrounding magnetic field. The exchange interaction arises from the interaction between the unpaired electron and the surrounding molecules. The interaction between DNPN and the surrounding environment can be used to study the structure and dynamics of biomolecules.
Biochemical and Physiological Effects:
DNPN has been shown to have a minimal effect on the biochemical and physiological properties of biomolecules. It has been shown to be non-toxic and non-reactive towards biological molecules. DNPN has been used to study the structure and dynamics of proteins, lipids, and membranes without affecting their biochemical and physiological properties.
Vorteile Und Einschränkungen Für Laborexperimente
DNPN has several advantages for lab experiments. It is a stable and non-reactive compound that can be easily synthesized with high yields. It has a high spin concentration, which makes it ideal for EPR spectroscopy. DNPN can be used to study the structure and dynamics of biomolecules in different environments, including in vitro and in vivo. However, DNPN has some limitations for lab experiments. It has a short spin-lattice relaxation time, which limits its use in some experiments. It also has a low solubility in water, which limits its use in aqueous environments.
Zukünftige Richtungen
DNPN has several potential future directions in scientific research. It can be used to study the structure and dynamics of biomolecules in different environments, including in vitro and in vivo. It can also be used to study the interaction between proteins and ligands, as well as the conformational changes that occur during enzymatic reactions. DNPN can be used to study the structure and dynamics of biomolecules in disease states, which can lead to the development of new drugs and therapies. Finally, DNPN can be used to study the structure and dynamics of biomolecules in complex biological systems, such as cells and tissues, which can lead to a better understanding of biological processes.
Synthesemethoden
DNPN can be synthesized through several methods, including a three-step synthetic process involving the reaction of 2-naphthol with 2,6-dimethoxyphenol, followed by the reaction of the resulting product with 1,4-dibromobutane, and finally, the reaction of the resulting product with sodium hydride and naphthalene. Another method involves the reaction of 2,6-dimethoxyphenol with 1,4-dibromobutane, followed by the reaction of the resulting product with sodium hydride and naphthalene. Both methods have been used to synthesize DNPN with high yields.
Wissenschaftliche Forschungsanwendungen
DNPN has been extensively used in scientific research as a spin label for electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to study the structure and dynamics of biomolecules. DNPN has been used to study the structure and dynamics of proteins, lipids, and membranes. It has also been used to study the interaction between proteins and ligands, as well as the conformational changes that occur during enzymatic reactions.
Eigenschaften
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-23-20-10-7-11-21(24-2)22(20)26-15-6-5-14-25-19-13-12-17-8-3-4-9-18(17)16-19/h3-4,7-13,16H,5-6,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIWWXPKQKGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5131998.png)
![9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5132005.png)

![3-(4-methoxybenzyl)-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132017.png)
![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)
![10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132026.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5132028.png)
![3-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132042.png)
![N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5132070.png)
![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5132092.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid hydrochloride](/img/structure/B5132102.png)
